Mating Factor α

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

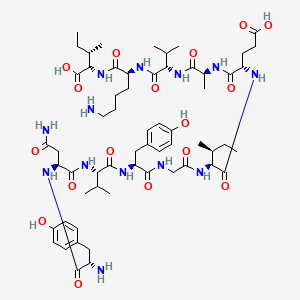

“Mating Factor α” is a mating pheromone secreted by the yeast Saccharomyces cerevisiae of mating type α . This factor inhibits DNA synthesis, thereby preventing cell division of mating type a cells . The hydrophobic peptide binds to a class D G-protein-coupled receptor Ste2p .

Synthesis Analysis

The α-mating factor (MF) secretion signal from S. cerevisiae is the most common and widely used signal sequence for recombinant protein secretion . The α-MF secretion signal of S. cerevisiae consists of 85 amino acids and contains two regions: a pre-peptide (signal peptide) consisting of N-terminal 19 amino acids and a pro-peptide . The secretion efficiency of 40 α-MF secretion signals from various yeast species and 32 endogenous signal peptides from K. phaffii were investigated .

Chemical Reactions Analysis

The α-mating factor secretion signals and endogenous signal peptides for recombinant protein secretion in Komagataella phaffii were investigated . The secretion efficiency of 40 α-MF secretion signals from various yeast species and 32 endogenous signal peptides from K. phaffii were investigated . All of the evaluated α-MF secretion signals successfully directed EGFP secretion except for the secretion signals of the yeast D. hansenii CBS767 and H. opuntiae .

Scientific Research Applications

Cell Cycle Arrest and Synchronization

Mating Factor α (α factor) from yeast (Saccharomyces cerevisiae) plays a crucial role in the cell cycle, particularly in the synchronization of haploid yeast cells. Studies have shown that α factor specifically inhibits the division of a mating type cells, arresting them as unbudded, mononucleate cells before DNA synthesis begins (E. Bücking-Throm et al., 1973). This arrest is reversible, and a synchronized round of DNA replication occurs upon the factor's removal.

Mitochondrial DNA Synthesis

Research indicates that mitochondrial DNA synthesis continues at a normal rate in a cells even in the presence of α factor, resulting in a significant increase in mitochondrial DNA per cell. This decoupling from nuclear DNA synthesis allows for specific labeling of yeast mitochondrial DNA (T. Petes & W. L. Fangman, 1973).

Characterization and Biosynthesis

The α factor has been purified and characterized, revealing it as a low-molecular-weight peptide with specific amino acids and the presence of cupric ions. Its biosynthesis involves ribosomal translation of specific messenger RNA, indicating a complex regulatory system (W. Duntze et al., 1973).

Evolutionary Conservation

Notably, α factor shares sequence homology with the mammalian hypothalamic decapeptide gonadotropin-releasing hormone (GnRH), suggesting a high degree of evolutionary conservation. It can bind to rat pituitary GnRH receptors and stimulate luteinizing hormone release, indicating the structural and functional properties of these peptides may have been conserved throughout evolution (E. Loumaye et al., 1982).

Interaction with Cellular Structures

α Factor undergoes specific interactions with cells and spheroplasts of yeast, including binding, inactivation, and alteration by associated enzymes. This factor's activity is closely linked to cellular morphology and responses (P. Maness & G. Edelman, 1978).

Mechanism of Action

Target of Action

The primary target of the Mating Factor α (α-MF) is the Ste2p receptor , a class D G-protein-coupled receptor . This receptor is found on the surface of yeast cells and plays a crucial role in the mating process .

Mode of Action

The α-MF is a hydrophobic peptide that binds to the Ste2p receptor . This binding triggers a series of intracellular events, leading to changes in the cell’s behavior and physiology . The α-MF secretion signal is widely used for recombinant protein secretion in yeast, directing proteins from the cytosol to the extracellular matrix .

Biochemical Pathways

The α-MF operates through the mating factor pathway , a signaling pathway known to control yeast reproduction . In this process, two haploid yeast cells combine to form a diploid cell . The α-MF secretion signal plays a crucial role in this pathway, directing the secretion of proteins involved in the mating process .

Pharmacokinetics

The α-MF is a peptide, and its pharmacokinetics are largely determined by its secretion efficiency . The secretion efficiency directly impacts the yields of the targeted proteins in the fermentation broth . The α-MF secretion signal from S. cerevisiae is the most common and widely used signal sequence for protein secretion .

Result of Action

The binding of the α-MF to its receptor inhibits DNA synthesis, thereby preventing cell division of mating type a cells . This leads to the formation of a diploid cell from two haploid cells . The α-MF also plays a role in the secretion of recombinant proteins, with its efficiency directly impacting the yield of these proteins .

Action Environment

The action of the α-MF is influenced by various environmental factors. For instance, the secretion efficiency of the α-MF secretion signal can vary among different yeast species . Moreover, some proteins cannot be secreted efficiently using the α-MF secretion signal, indicating that the optimal choice of secretion signals is often protein-specific .

Future Directions

The future directions of research on the Mating Factor α could involve the design of an improved universal signal peptide based on the α-factor mating secretion signal for enzyme production in yeast . Another direction could be the modeling of yeast mating to reveal robustness strategies for cell-cell interactions .

Biochemical Analysis

Biochemical Properties

Mating Factor α interacts with various enzymes, proteins, and other biomolecules. It is known to bind to a class D G-protein-coupled receptor Ste2p . This interaction is crucial for the mating process in yeast cells .

Cellular Effects

The effects of Mating Factor α on cells are profound. It inhibits DNA synthesis, thereby preventing cell division of mating type a cells . This effect is essential for the synchronization of the two mating types during the mating process .

Molecular Mechanism

Mating Factor α exerts its effects at the molecular level through binding interactions with biomolecules. It binds to the Ste2p receptor, a class D G-protein-coupled receptor . This binding initiates a series of steps called a signal transduction pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mating Factor α have been observed to change over time. For instance, mutations in the pro-region of the Mating Factor α secretory signal have been shown to lead to different levels of granulocyte colony-stimulating factor (G-CSF) production in Pichia pastoris .

Metabolic Pathways

Mating Factor α is involved in the mating process metabolic pathway in yeast cells. It interacts with the Ste2p receptor, initiating a signal transduction pathway that leads to the synchronization of the two mating types .

Transport and Distribution

Mating Factor α is excreted into the culture medium by haploid cells of the alpha mating type . It acts on cells of the opposite mating type (type A), mediating the conjugation process between the two types .

Subcellular Localization

Mating Factor α is secreted into the extracellular environment by yeast cells . It is not localized within the cell but is instead released into the surrounding medium to interact with cells of the opposite mating type .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Mating Factor α involves the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is protected by various protecting groups to prevent unwanted reactions. The final peptide is cleaved from the solid support and the protecting groups are removed to obtain the desired peptide.", "Starting Materials": [ "Fmoc-protected amino acids (e.g. Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, etc.)", "HCTU (coupling reagent)", "Diisopropylethylamine (DIEA) (base)", "Rink amide resin (solid support)", "TFA (cleavage reagent)", "Triisopropylsilane (TIPS) (scavenger)" ], "Reaction": [ "Loading of Rink amide resin onto the reaction vessel", "Deprotection of the Fmoc group on the resin with 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids using HCTU and DIEA in DMF", "Capping of unreacted amino groups with acetic anhydride and DIEA in DMF", "Repeat steps 2-4 until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using TFA, TIPS, and water", "Purification of the crude peptide by HPLC" ] } | |

CAS No. |

59401-28-4 |

Molecular Formula |

C82H114N20O17S |

Molecular Weight |

1684.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C82H114N20O17S/c1-45(2)34-61(98-76(112)63(38-49-41-89-56-17-9-7-15-53(49)56)99-77(113)64(39-50-42-87-44-91-50)96-71(107)54(84)37-48-40-88-55-16-8-6-14-52(48)55)74(110)93-57(25-27-68(85)104)72(108)97-62(35-46(3)4)75(111)95-59(18-10-11-30-83)80(116)101-31-12-19-66(101)78(114)90-43-70(106)92-60(26-28-69(86)105)81(117)102-32-13-20-67(102)79(115)94-58(29-33-120-5)73(109)100-65(82(118)119)36-47-21-23-51(103)24-22-47/h6-9,14-17,21-24,40-42,44-46,54,57-67,88-89,103H,10-13,18-20,25-39,43,83-84H2,1-5H3,(H2,85,104)(H2,86,105)(H,87,91)(H,90,114)(H,92,106)(H,93,110)(H,94,115)(H,95,111)(H,96,107)(H,97,108)(H,98,112)(H,99,113)(H,100,109)(H,118,119)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |

InChI Key |

SBKVPJHMSUXZTA-MEJXFZFPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N |

sequence |

One Letter Code: WHWLQLKPGQPMY |

Synonyms |

Mating Factor α |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

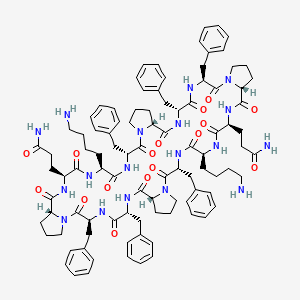

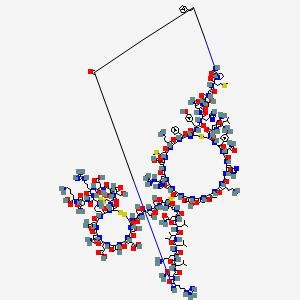

![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)

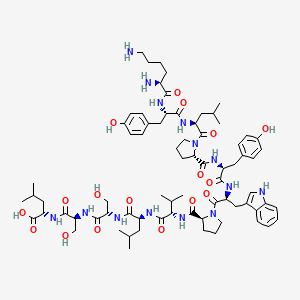

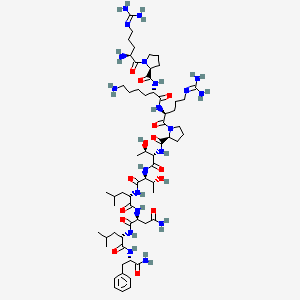

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)